Cas no 1565931-01-2 (N-Cyclobutyl-2-fluoropyridin-4-amine)

N-Cyclobutyl-2-fluoropyridin-4-amine is a versatile heterocyclic compound with a cyclobutyl substituent and a fluorine atom. It exhibits enhanced stability and reactivity due to its unique structure, making it suitable for various synthetic applications. This compound is ideal for medicinal chemistry and organic synthesis, offering a promising platform for the development of novel drugs and pharmaceutical intermediates.
N-Cyclobutyl-2-fluoropyridin-4-amine structure
1565931-01-2 structure
Product Name:N-Cyclobutyl-2-fluoropyridin-4-amine
CAS No:1565931-01-2
MF:C9H11FN2
MW:166.195445299149
CID:5048669
Update Time:2025-07-20

N-Cyclobutyl-2-fluoropyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-cyclobutyl-2-fluoropyridin-4-amine
    • N-Cyclobutyl-2-fluoropyridin-4-amine
    • Inchi: 1S/C9H11FN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12)
    • InChI Key: AAOFVLDXAZVSOW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CN=1)NC1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.9

N-Cyclobutyl-2-fluoropyridin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N301646-100mg
N-Cyclobutyl-2-fluoropyridin-4-amine
1565931-01-2
100mg
$ 210.00 2022-06-03
TRC
N301646-500mg
N-Cyclobutyl-2-fluoropyridin-4-amine
1565931-01-2
500mg
$ 815.00 2022-06-03
TRC
N301646-1g
N-Cyclobutyl-2-fluoropyridin-4-amine
1565931-01-2
1g
$ 1250.00 2022-06-03

Additional information on N-Cyclobutyl-2-fluoropyridin-4-amine

Introduction to N-Cyclobutyl-2-fluoropyridin-4-amine (CAS No. 1565931-01-2)

N-Cyclobutyl-2-fluoropyridin-4-amine, a compound with the chemical identifier CAS No. 1565931-01-2, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a cyclobutyl group and a fluoropyridine moiety imparts distinct chemical properties that make it a valuable candidate for further exploration.

The cyclobutyl group, known for its rigidity and stability, contributes to the overall steric environment of the molecule. This rigidity can influence the binding affinity and selectivity of the compound when interacting with biological targets. In contrast, the fluoropyridine ring introduces fluorine atoms, which are frequently employed in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor interactions. The specific arrangement of these functional groups in N-Cyclobutyl-2-fluoropyridin-4-amine suggests a multifaceted utility in the design of novel therapeutic agents.

Recent studies have highlighted the importance of fluorinated pyridines in the development of small-molecule drugs. These compounds have been shown to exhibit enhanced binding to protein targets, leading to improved therapeutic efficacy. For instance, fluoropyridines have been utilized in the synthesis of kinase inhibitors, where their ability to mimic certain hydrogen bonding patterns can significantly enhance drug-receptor interactions. The incorporation of a cyclobutyl group into this framework may further refine these interactions by providing additional steric constraints that optimize binding geometry.

In the context of current research, N-Cyclobutyl-2-fluoropyridin-4-amine has been explored as a potential scaffold for next-generation pharmaceuticals. Its structural features make it an attractive candidate for further derivatization and optimization. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules designed to target specific disease pathways. The versatility of this compound lies in its ability to serve as a building block for various pharmacophores, thereby facilitating the development of drugs with tailored properties.

The synthesis of N-Cyclobutyl-2-fluoropyridin-4-amine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include fluorination reactions, cyclization processes, and functional group interconversions. These synthetic strategies not only showcase the complexity involved in producing such molecules but also underscore their synthetic accessibility when employing state-of-the-art methodologies. The ability to efficiently synthesize this compound is crucial for its continued investigation and potential commercialization.

One of the most compelling aspects of N-Cyclobutyl-2-fluoropyridin-4-amine is its potential application in addressing unmet medical needs. By leveraging its unique structural features, researchers aim to develop drugs that are more effective and have fewer side effects compared to existing therapies. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. The fluorine atom's electronic properties can be harnessed to modulate drug activity, while the cyclobutyl group ensures stability and bioavailability.

The role of computational chemistry in understanding and optimizing N-Cyclobutyl-2-fluoropyridin-4-amine cannot be overstated. Advanced computational methods allow scientists to predict molecular interactions, assess metabolic pathways, and design novel derivatives with high precision. These tools are indispensable for guiding experimental efforts and accelerating the drug discovery process. By integrating experimental data with computational insights, researchers can more effectively navigate the complexities associated with developing new pharmaceuticals.

As interest in fluorinated heterocycles continues to grow, N-Cyclobutyl-2-fluoropyridin-4-amine is poised to play a pivotal role in future therapeutic developments. Its unique combination of structural elements offers a rich foundation for innovation across multiple therapeutic areas. Whether used as a standalone compound or as part of a larger molecular framework, its contributions to medicinal chemistry are expected to be substantial.

In conclusion, N-Cyclobutyl-2-fluoropyridin-4-am ine (CAS No. 1565931-01-2) stands as a testament to the ongoing progress in pharmaceutical chemistry. Its distinctive structure and functional attributes make it a promising candidate for drug development, with applications spanning various therapeutic domains. As research continues to uncover new possibilities for this compound, its significance in advancing modern medicine is likely to grow even further.

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